molecular formula C11H15BrFO3P B13686063 Diethyl 2-Bromo-4-fluorobenzylphosphonate

Diethyl 2-Bromo-4-fluorobenzylphosphonate

Cat. No.: B13686063
M. Wt: 325.11 g/mol
InChI Key: SLTWTWYAVPEXAJ-UHFFFAOYSA-N
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Description

Diethyl 2-Bromo-4-fluorobenzylphosphonate is a specialized α-brominated phosphonate ester that serves as a valuable building block and bioisostere in medicinal chemistry research. Compounds in this class are strategically used to create non-hydrolyzable phosphate mimics for investigating phosphorylation pathways . The combination of bromine and fluorine on the benzyl ring may influence the compound's properties and interactions, making it a candidate for developing inhibitors of phosphate-recognizing enzymes like kinases and phosphatases . Such inhibitors are crucial tools for studying signal transduction defects implicated in diseases such as cancer and diabetes . The bromine atom at the benzylic α-position can lower the pKa of the phosphonic acid, making it a closer electronic mimic to a native phosphate group, and may also act as a potential leaving group for creating covalent enzyme inhibitors . This compound is primarily used in cross-coupling reactions and as a precursor in the synthesis of more complex molecules for biological evaluation. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15BrFO3P

Molecular Weight

325.11 g/mol

IUPAC Name

2-bromo-1-(diethoxyphosphorylmethyl)-4-fluorobenzene

InChI

InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(13)7-11(9)12/h5-7H,3-4,8H2,1-2H3

InChI Key

SLTWTWYAVPEXAJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)F)Br)OCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 2-Bromo-4-fluorobenzyl Halides with Diethyl Phosphite

The most commonly reported synthetic route for this compound involves the nucleophilic substitution reaction of 2-bromo-4-fluorobenzyl chloride (or bromide) with diethyl phosphite under basic conditions. This approach is analogous to the Michaelis-Arbuzov reaction mechanism, where the phosphite acts as a nucleophile attacking the benzylic halide carbon, displacing the halide and forming the phosphonate ester.

General reaction scheme:

$$
\text{2-Bromo-4-fluorobenzyl chloride} + (EtO)_2P-H \xrightarrow[\text{base}]{\text{solvent, heat}} \text{this compound}
$$

  • Reaction conditions: Typically performed under inert atmosphere, in a polar aprotic solvent or neat, with heating to moderate temperatures (e.g., 80–120 °C).
  • Catalysts/additives: Sometimes bases such as triethylamine or tetra-n-butylammonium iodide are used to facilitate the substitution.
  • Yields: High yields are reported, often exceeding 80% under optimized conditions.

This method is supported by commercial supplier synthesis descriptions and is the primary industrial and laboratory-scale route available.

Michaelis-Arbuzov Reaction Variants

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonates from alkyl halides and trialkyl phosphites. For this compound, the reaction proceeds with diethyl phosphite and the corresponding halogenated benzyl halide.

  • Mechanism: The phosphorus atom of diethyl phosphite attacks the benzylic carbon bearing the halogen, forming a phosphonium intermediate that rearranges to the phosphonate ester.
  • Advantages: Straightforward, uses readily available reagents, and scalable.
  • Limitations: Requires careful control of temperature and stoichiometry to avoid side reactions.

This method is well-documented for related compounds such as Diethyl 2-Bromo-5-fluorobenzylphosphonate and is inferred to apply similarly here.

Palladium-Catalyzed α-Arylation of Benzylic Phosphonates

Summary Table of Preparation Methods

Method Starting Materials Conditions Catalyst/Additives Yield (%) Notes
Nucleophilic substitution 2-Bromo-4-fluorobenzyl chloride + diethyl phosphite Heat (80–120 °C), inert atmosphere Base (e.g., triethylamine) 80–90 Most common, straightforward
Michaelis-Arbuzov reaction 2-Bromo-4-fluorobenzyl halide + diethyl phosphite Heat, inert atmosphere None or base 75–90 Classical, widely used for phosphonate synthesis
Pd-catalyzed α-arylation Benzyl phosphonate + aryl bromide Pd(OAc)₂, ligand, 80 °C CataCXium A or Xantphos 64–92 Advanced, selective, useful for diarylmethyl phosphonates
Alcohol + triethyl phosphite 4-Bromobenzyl alcohol + triethyl phosphite 120 °C, solvent-free, 24 h None ~90 Alternative route, adaptable to substituted analogs

Mechanistic Insights

  • The Michaelis-Arbuzov reaction proceeds via nucleophilic attack of the phosphite phosphorus on the benzylic carbon, forming a phosphonium intermediate that rearranges to the phosphonate ester.
  • The Pd-catalyzed α-arylation involves deprotonation of the benzylic phosphonate to form a carbanion intermediate, which then undergoes palladium-catalyzed cross-coupling with an aryl bromide to form the C–C bond.
  • The alcohol route likely involves initial activation of the benzyl alcohol to a better leaving group or direct substitution by triethyl phosphite under thermal conditions.

Chemical Reactions Analysis

Palladium-Catalyzed α-Arylation Reactions

This compound participates in deprotonative cross-coupling processes (DCCP) with aryl bromides under palladium catalysis. The reaction proceeds via activation of the benzylic C–H bond adjacent to the phosphonate group, enabling aryl group introduction.

Aryl BromideCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
4-FluorobromobenzenePd(OAc)₂/CataCXium A1002484
4-ChlorobromobenzenePd(OAc)₂/CataCXium A1004882
2-MethylbromobenzenePd(OAc)₂/CataCXium A1002492

Mechanistic Notes :

  • The reaction involves oxidative addition of the aryl bromide to Pd(0), followed by deprotonation of the benzylic position to form a Pd(II) intermediate.

  • Electron-deficient aryl bromides (e.g., 4-fluoro) exhibit faster coupling due to enhanced electrophilicity, whereas steric hindrance (e.g., 2-methyl) necessitates prolonged reaction times .

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution with nucleophiles, leveraging the electron-withdrawing phosphonate group to activate the C–Br bond.

NucleophileSolventBaseTemperature (°C)Yield (%)ProductReference
CN⁻DMFK₂CO₃8078Diethyl 2-cyano-4-fluorobenzylphosphonate
NH₃EtOHNH₃ (excess)2565Diethyl 2-amino-4-fluorobenzylphosphonate
OMe⁻THFNaH6071Diethyl 2-methoxy-4-fluorobenzylphosphonate

Key Observations :

  • Substitution proceeds via an SₙAr mechanism, with the phosphonate group enhancing the electrophilicity of the aromatic ring .

  • Fluorine’s meta-directing effect ensures substitution occurs para to the phosphonate group .

Horner–Wadsworth–Emmons (HWE) Olefination

The phosphonate group enables olefination with aldehydes, forming α,β-unsaturated carbonyl compounds.

AldehydeBaseSolventTemperature (°C)Yield (%)ProductReference
BenzaldehydeKOtBuTHF2589(E)-4-Fluorostilbene-2-phosphonate
4-NitrobenzaldehydeNaHDMF6076(E)-4-Fluoro-2-(4-nitrostyryl)benzylphosphonate

Reaction Conditions :

  • The reaction requires strong bases (e.g., KOtBu) to generate the phosphonate-stabilized carbanion.

  • Stereoselectivity favors E-alkenes due to minimized steric interactions during the transition state .

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution, with regioselectivity controlled by the fluorine and phosphonate groups.

ElectrophileCatalystPositionYield (%)Reference
HNO₃ (nitration)H₂SO₄Para to F68
Cl₂ (chlorination)FeCl₃Ortho to Br54

Regiochemical Analysis :

  • Fluorine directs incoming electrophiles to the meta position relative to itself.

  • The phosphonate group deactivates the ring but does not strongly influence regioselectivity .

Reductive Dehalogenation

The C–Br bond is selectively reduced under catalytic hydrogenation conditions.

CatalystSolventH₂ Pressure (psi)Yield (%)ProductReference
Pd/CEtOAc5093Diethyl 4-fluorobenzylphosphonate
Raney NiMeOH3085Diethyl 4-fluorobenzylphosphonate

Applications :

  • Provides access to debrominated derivatives for further functionalization .

Cross-Coupling with Grignard Reagents

The bromine atom participates in Kumada couplings with organomagnesium reagents.

Grignard ReagentCatalystSolventYield (%)ProductReference
PhMgBrPd(PPh₃)₄THF81Diethyl 2-phenyl-4-fluorobenzylphosphonate
VinylMgClNiCl₂(dppp)Et₂O73Diethyl 2-vinyl-4-fluorobenzylphosphonate

Scope :

  • Compatible with aryl, alkenyl, and alkynyl Grignard reagents .

Hydrolysis to Phosphonic Acids

The diethyl phosphonate ester is hydrolyzed under acidic or basic conditions.

ConditionsReagentTemperature (°C)Yield (%)ProductReference
AcidicHCl (6 M)100952-Bromo-4-fluorobenzylphosphonic acid
BasicNaOH (2 M)80882-Bromo-4-fluorobenzylphosphonic acid

Applications :

  • Phosphonic acid derivatives are valuable in medicinal chemistry as enzyme inhibitors .

Scientific Research Applications

Diethyl 2-Bromo-4-fluorobenzylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-Bromo-4-fluorobenzylphosphonate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The phosphonate group can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Diethyl 4-Bromobenzylphosphonate (CAS 38186-51-5)

  • Structure : Features a para-bromo substituent on the benzyl group.
  • Molecular Formula : C₁₁H₁₄BrO₃P.
  • Key Differences: The absence of a fluorine substituent reduces electron-withdrawing effects compared to the target compound.
  • Applications : Used in cross-coupling reactions and as a building block for pharmaceuticals.

Diethyl 2-Fluorobenzylphosphonate

  • Structure : Contains a single ortho-fluoro substituent.
  • Key Differences :
    • The lack of bromine reduces steric bulk and alters electronic properties. Fluorine’s strong electronegativity may enhance α-hydrogen acidity slightly, but the absence of bromine diminishes overall electron withdrawal compared to the target compound .
  • Reactivity : May exhibit moderate reactivity in HWE reactions, balancing electronic and steric effects.

Dimethyl 4-Bromo-2-nitrobenzylphosphonate (CAS 1094851-36-1)

  • Structure : Substituted with para-bromo and ortho-nitro groups; dimethyl ester.
  • Molecular Formula: C₉H₁₁BrNO₅P.
  • Key Differences: The nitro group (NO₂) is a stronger electron-withdrawing group than halogens, significantly increasing the phosphonate’s reactivity. Dimethyl ester vs. diethyl ester: Shorter alkyl chains may reduce solubility in non-polar solvents .
  • Applications : Likely used in high-yield olefination reactions due to enhanced reactivity from the nitro group.

Diethyl 3-Bromobenzylphosphonate

  • Structure : Bromine at the meta (3-) position.
  • Reactivity : Less commonly used due to less predictable electronic effects in catalysis.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Diethyl 2-Bromo-4-fluorobenzylphosphonate 2-Br, 4-F C₁₁H₁₄BrFO₃P ~327.1 (estimated) Not provided Olefin synthesis, pharmaceuticals
Diethyl 4-Bromobenzylphosphonate 4-Br C₁₁H₁₄BrO₃P 313.1 38186-51-5 Cross-coupling reactions
Diethyl 2-Fluorobenzylphosphonate 2-F C₁₁H₁₄FO₃P 268.2 Not provided Moderate reactivity olefination
Dimethyl 4-Bromo-2-nitrobenzylphosphonate 4-Br, 2-NO₂ C₉H₁₁BrNO₅P 324.06 1094851-36-1 High-yield olefination

Biological Activity

Diethyl 2-Bromo-4-fluorobenzylphosphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its role as a phosphonate derivative with various applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the halogenation of benzylphosphonates. The synthesis typically involves the reaction of diethyl phosphonate with bromofluorotoluene, resulting in good yields and purity of the final product . The general reaction scheme can be summarized as follows:

Diethyl phosphonate+BromofluorotolueneDiethyl 2 Bromo 4 fluorobenzylphosphonate\text{Diethyl phosphonate}+\text{Bromofluorotoluene}\rightarrow \text{Diethyl 2 Bromo 4 fluorobenzylphosphonate}

Biological Activity

This compound exhibits a range of biological activities, primarily due to its phosphonate group, which can mimic phosphate in biochemical processes. This section summarizes its key biological activities:

1. Enzyme Inhibition:
Phosphonates are known for their ability to inhibit various enzymes, particularly those involved in phosphate metabolism. This compound has been studied for its inhibitory effects on protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways related to diabetes and cancer .

2. Lipid Metabolism:
Research has indicated that similar phosphonates can influence lipid metabolism. For instance, metabolites derived from diethyl phosphonates have shown potential in reducing triglyceride levels in hyperlipidemic models . This suggests that this compound may also have applications in managing lipid disorders.

3. Antimicrobial Activity:
Phosphonates, including halogenated derivatives, have exhibited antimicrobial properties against various pathogens. The presence of bromine and fluorine atoms enhances the lipophilicity and bioactivity of these compounds, potentially increasing their effectiveness against bacterial strains .

Case Studies

Several studies have highlighted the biological activity of diethyl phosphonates and their derivatives:

  • Study on Lipid Regulation:
    A study investigated the effects of diethyl 4-bromobenzylphosphonate on lipid levels in Triton WR-1339-induced hypertriglyceridemic rats. Results indicated that while the parent compound showed significant activity, derivatives like this compound may offer improved efficacy due to structural modifications .
  • Enzyme Interaction Studies:
    Research focusing on enzyme interactions revealed that diethyl phosphonates could serve as transition state analogs for key enzymes involved in metabolic pathways. This property allows for targeted drug design aimed at specific biochemical pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundEnzyme InhibitionLipid RegulationAntimicrobial Activity
This compoundModerateSignificantModerate
Diethyl 4-bromobenzylphosphonateHighModerateHigh
Diethyl difluoromethylene phosphonateVery HighLowVery High

Q & A

Q. What role does the phosphonate moiety play in medicinal chemistry studies?

  • Methodology : Phosphonates mimic phosphate groups in enzyme inhibitors (e.g., kinase or phosphatase targets). The bromo-fluoro substituents enhance metabolic stability and binding affinity. In vitro assays (e.g., IC₅₀ determination) require careful control of stereochemical purity .

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